REACTION_CXSMILES
|
OS(O)(=O)=O.O=S(=O)=O.[C:10]([C:14]1[C:15]([C:23](=[O:30])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](O)=[O:18])([CH3:13])([CH3:12])[CH3:11].[Cl:31][C:32]1[C:33]([Cl:39])=[C:34]([Cl:38])[CH:35]=[CH:36][CH:37]=1>O>[Cl:31][C:32]1[C:33]([Cl:39])=[C:34]([Cl:38])[CH:35]=[CH:36][CH:37]=1.[C:10]([C:14]1[C:15]2[C:23](=[O:30])[C:24]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:17](=[O:18])[C:16]=2[CH:20]=[CH:21][CH:22]=1)([CH3:13])([CH3:11])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tertiary butylbenzoylbenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 90° C for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 80° to 90° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed by decantation
|
Type
|
WASH
|
Details
|
After washing the organic layer twice with 800 part portions of water
|
Type
|
STIRRING
|
Details
|
by stirring the organic layer with another 800 parts of water, sufficient 30% aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
being added
|
Type
|
WASH
|
Details
|
A final 800 part water wash
|
Type
|
DISTILLATION
|
Details
|
the product was fractionally distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OS(O)(=O)=O.O=S(=O)=O.[C:10]([C:14]1[C:15]([C:23](=[O:30])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](O)=[O:18])([CH3:13])([CH3:12])[CH3:11].[Cl:31][C:32]1[C:33]([Cl:39])=[C:34]([Cl:38])[CH:35]=[CH:36][CH:37]=1>O>[Cl:31][C:32]1[C:33]([Cl:39])=[C:34]([Cl:38])[CH:35]=[CH:36][CH:37]=1.[C:10]([C:14]1[C:15]2[C:23](=[O:30])[C:24]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:17](=[O:18])[C:16]=2[CH:20]=[CH:21][CH:22]=1)([CH3:13])([CH3:11])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tertiary butylbenzoylbenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 90° C for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 80° to 90° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed by decantation
|
Type
|
WASH
|
Details
|
After washing the organic layer twice with 800 part portions of water
|
Type
|
STIRRING
|
Details
|
by stirring the organic layer with another 800 parts of water, sufficient 30% aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
being added
|
Type
|
WASH
|
Details
|
A final 800 part water wash
|
Type
|
DISTILLATION
|
Details
|
the product was fractionally distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |